(5-Methoxy-2-methylphenyl)thiourea
Overview
Description
(5-Methoxy-2-methylphenyl)thiourea is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is a derivative of thiourea, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methylphenyl)thiourea typically involves the reaction of 5-methoxy-2-methylaniline with thiocyanate or isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
(5-Methoxy-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxyphenyl)thiourea: Lacks the methyl group at the 2-position.
(2-Methylphenyl)thiourea: Lacks the methoxy group at the 5-position.
Phenylthiourea: Lacks both the methoxy and methyl groups.
Uniqueness
(5-Methoxy-2-methylphenyl)thiourea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(5-methoxy-2-methylphenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-3-4-7(12-2)5-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXLLVSWQWRLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022320-88-2 | |
Record name | (5-methoxy-2-methylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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